3-Fluoro-2-hydroxybenzenesulfonamide

Description

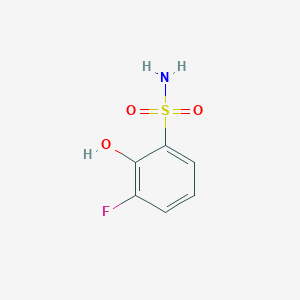

3-Fluoro-2-hydroxybenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 2, a fluorine (-F) atom at position 3, and a sulfonamide (-SO₂NH₂) functional group. Its molecular formula is C₆H₅FNO₃S, with a molecular weight of 191.18 g/mol.

Properties

Molecular Formula |

C6H6FNO3S |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-fluoro-2-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6FNO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |

InChI Key |

QQKPNVLQICADCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxybenzenesulfonamide typically involves the sulfonation of 3-fluoro-2-hydroxybenzene. One common method is the reaction of 3-fluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions generally include:

Temperature: 0-5°C for the initial sulfonation step.

Solvent: Often carried out in an inert solvent like dichloromethane.

Reagents: Chlorosulfonic acid and ammonia.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common. The scalability of the process is achieved by optimizing the reaction parameters and using high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxybenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of 3-substituted-2-hydroxybenzenesulfonamides.

Oxidation: Formation of 3-fluoro-2-oxobenzenesulfonamide.

Reduction: Formation of 3-fluoro-2-hydroxybenzenesulfonamine.

Scientific Research Applications

3-Fluoro-2-hydroxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of antibacterial and antifungal agents.

Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and specificity by participating in additional interactions with the target protein.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include fluorinated hydroxybenzenesulfonamides, hydroxybenzaldehydes, and sulfonylurea derivatives. Notable comparisons:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects: The ortho placement of -OH and -F in this compound may enhance intramolecular hydrogen bonding, improving solubility compared to para-substituted analogs like 3-Fluoro-4-hydroxybenzaldehyde .

Functional Group Impact :

- Sulfonamide derivatives (e.g., ethametsulfuron) exhibit herbicidal activity due to sulfonylurea moieties inhibiting acetolactate synthase . The target compound’s sulfonamide group may similarly interact with biological targets but lacks the triazine ring found in pesticides.

- 5-Fluorocytosine’s fluorine at position 5 on a pyrimidine ring confers antifungal properties, highlighting fluorine’s role in enhancing metabolic stability .

Physicochemical Properties

While direct data on this compound’s melting point or solubility are absent, inferences can be drawn:

- Melting Points : Fluorinated aromatics like 5-Fluorocytosine (mp: 295–297°C) exhibit high thermal stability due to strong intermolecular forces, whereas aldehydes (e.g., 3-Fluoro-2-hydroxybenzaldehyde) likely have lower melting points .

- Solubility: The hydroxyl and sulfonamide groups in the target compound may enhance water solubility compared to non-polar analogs like 1-Fluoro-4-(methylsulfonyl)benzene.

Biological Activity

3-Fluoro-2-hydroxybenzenesulfonamide is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings.

The molecular formula of this compound is C6H6FNO3S, with a molecular weight of 191.18 g/mol. The compound features a sulfonamide group, a hydroxyl group, and a fluorine atom on the benzene ring. The presence of the fluorine atom enhances the compound's electronic properties, stability, and reactivity in various chemical environments.

The biological activity of this compound primarily arises from its interaction with specific enzymes. The sulfonamide group acts as a competitive inhibitor, particularly targeting dihydropteroate synthetase (DHPS), an essential enzyme in bacterial folic acid synthesis. This inhibition disrupts folic acid production, leading to bacterial growth inhibition.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to traditional sulfonamides. This suggests its potential use as an antimicrobial agent in treating bacterial infections.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit several enzymes involved in metabolic pathways. Notably, it has been reported to inhibit α-amylase with over 93% inhibition at concentrations of 100 µg/mL. This property indicates potential applications in managing diabetes by regulating carbohydrate metabolism.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-hydroxybenzenesulfonamide | Different positioning of fluorine and hydroxyl groups | Moderate antimicrobial activity |

| 2-Fluoro-5-hydroxybenzenesulfonamide | Similar structure but different substitution | Lower potency compared to 3-fluoro variant |

| 2-Fluoro-6-hydroxybenzenesulfonamide | Structural variations affect reactivity | Variable biological activity |

The unique positioning of the fluorine and hydroxyl groups on the benzene ring significantly influences the compound's chemical reactivity and biological activity compared to other sulfonamides.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus, showcasing its potential as an alternative treatment for bacterial infections.

- Enzyme Inhibition : Research highlighted its ability to inhibit α-amylase, suggesting therapeutic applications in diabetes management through carbohydrate regulation.

- Binding Affinity : The presence of the fluorine atom enhances binding affinity to enzyme active sites, making it a promising candidate for drug design aimed at various targets within metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.